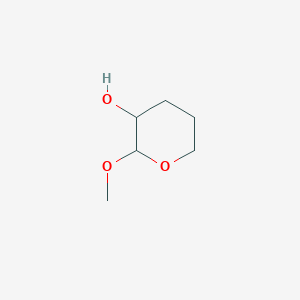

2-Methoxytetrahydro-2H-pyran-3-ol

Beschreibung

Eigenschaften

Molekularformel |

C6H12O3 |

|---|---|

Molekulargewicht |

132.16 g/mol |

IUPAC-Name |

2-methoxyoxan-3-ol |

InChI |

InChI=1S/C6H12O3/c1-8-6-5(7)3-2-4-9-6/h5-7H,2-4H2,1H3 |

InChI-Schlüssel |

YLRJHOZUCLPMAY-UHFFFAOYSA-N |

Kanonische SMILES |

COC1C(CCCO1)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen Arten chemischer Reaktionen, darunter Eliminierungs-, Oxidations- und Substitutionsreaktionen. Eine bemerkenswerte Reaktion ist seine Eliminierungsreaktion in der Gasphase, die 3,4-Dihydro-2H-pyran und Methanol ergibt. Die glycosidische Bindung dieser Verbindung wurde ausgiebig untersucht und enthüllte ihre stereochemischen Eigenschaften und ihr Verhalten unter verschiedenen Bedingungen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Säuren wie Salzsäure und Basen wie Natriumhydroxid.

Analyse Chemischer Reaktionen

2-Methoxytetrahydro-2H-pyran-3-ol undergoes several types of chemical reactions, including elimination, oxidation, and substitution reactions. One notable reaction is its elimination reaction in the gas phase, which yields 3,4-dihydro-2H-pyran and methanol . This compound’s glycosidic linkage has been studied extensively, revealing its stereochemical properties and behavior under various conditions . Common reagents used in these reactions include acids like hydrochloric acid and bases like sodium hydroxide .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit molekularen Zielstrukturen über seine glycosidische Bindung. Diese Interaktion kann je nach Reaktionsbedingungen und dem Vorhandensein bestimmter Reagenzien zur Bildung verschiedener Produkte führen. Die Fähigkeit der Verbindung, Eliminierungs- und Substitutionsreaktionen einzugehen, macht sie zu einem vielseitigen Zwischenprodukt in vielen synthetischen Wegen.

Wirkmechanismus

The mechanism of action of 2-Methoxytetrahydro-2H-pyran-3-ol involves its interaction with molecular targets through its glycosidic linkage. This interaction can lead to the formation of various products depending on the reaction conditions and the presence of specific reagents . The compound’s ability to undergo elimination and substitution reactions makes it a versatile intermediate in many synthetic pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table summarizes key structural analogs of 2-methoxytetrahydro-2H-pyran-3-ol, highlighting differences in substituents, molecular weight, and properties:

Physicochemical Properties and Reactivity

- Hydrogen Bonding : The hydroxyl group at C3 in this compound participates in hydrogen bonding, influencing solubility and crystal packing. Methoxy groups at C2 reduce polarity compared to the parent compound.

- Acidity : The hydroxyl group in tetrahydro-2H-thiopyran-4-ol (pKa ~9–10) is more acidic than its oxygen analog (pKa ~12–14) due to sulfur’s electronegativity .

- Thermal Stability : 4,4-Dimethoxy derivatives exhibit enhanced stability due to rigid ketal structures, whereas vinyl-substituted analogs (e.g., 2,2,6-trimethyl-6-vinyl) are prone to polymerization under heat .

Research Findings and Challenges

- Conformational Analysis : NMR studies reveal that substituents like methoxy groups at C2 or C6 alter the tetrahydropyran ring’s chair conformation, affecting reactivity .

- Stereochemical Complexity : Enantioselective synthesis of 2-methoxy derivatives remains challenging, requiring chiral auxiliaries or enzymatic resolution .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-Methoxytetrahydro-2H-pyran-3-ol, and how can reaction conditions be optimized?

- Answer: Synthesis typically involves multi-step reactions, starting with functionalization of the tetrahydropyran core. For example, methoxy group introduction may require nucleophilic substitution or etherification under controlled conditions (e.g., BF₃·OEt₂ catalysis, as seen in analogous tetrahydropyran derivatives). Optimization involves adjusting temperature (e.g., 0–60°C), solvent polarity (e.g., THF or DCM), and catalyst loading to maximize yield. Monitoring via TLC or GC-MS ensures reaction progression .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to resolve stereochemistry and methoxy group placement. Mass spectrometry (MS) validates molecular weight, while HPLC or GC assesses purity (>95%). Comparative analysis with literature data for related tetrahydropyran derivatives (e.g., δ 3.3–3.7 ppm for methoxy protons in ¹H NMR) is recommended .

Q. What are the common side reactions encountered during synthesis, and how are they mitigated?

- Answer: Competing ring-opening reactions or over-functionalization (e.g., di-methoxylation) may occur. Mitigation strategies include using protective groups (e.g., benzyl for hydroxyl groups) and stepwise reaction monitoring. Reductive workup (e.g., NaBH₄) can reduce unintended oxidation byproducts .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity and biological activity?

- Answer: The axial/equatorial orientation of the methoxy and hydroxyl groups affects hydrogen-bonding capacity and steric interactions. For instance, axial methoxy groups in similar compounds enhance stability against enzymatic degradation, impacting pharmacokinetics. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to biological targets like enzymes or receptors .

Q. What strategies resolve contradictions in reported synthetic yields across studies?

- Answer: Discrepancies often arise from variations in catalysts (e.g., Lewis acids vs. organocatalysts) or purification methods (e.g., column chromatography vs. crystallization). Systematic DOE (Design of Experiments) approaches can isolate critical variables. For example, Burgess et al. resolved yield inconsistencies in tetrahydropyran derivatives by optimizing solvent polarity (ΔYield = +22% in acetonitrile vs. toluene) .

Q. How can computational modeling predict the thermodynamic stability of this compound?

- Answer: DFT calculations (e.g., B3LYP/6-31G*) evaluate conformational stability and reaction pathways. For related compounds, ΔG‡ values for ring puckering (6.8–12.3 kJ/mol) and methoxy group rotation (2.1–4.5 kJ/mol) have been reported. MD simulations further assess solvent effects (e.g., water vs. DMSO) on stability .

Q. What role does the methoxy group play in the compound’s reactivity compared to other tetrahydropyran derivatives?

- Answer: The methoxy group acts as an electron donor, increasing nucleophilicity at adjacent carbons. In contrast, hydroxyl groups in similar structures (e.g., tetrahydro-2H-pyran-2-ol) favor hydrogen-bond-mediated aggregation. Kinetic studies (e.g., pseudo-first-order rate constants) show methoxy derivatives undergo SN2 reactions 3–5× faster than hydroxyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.